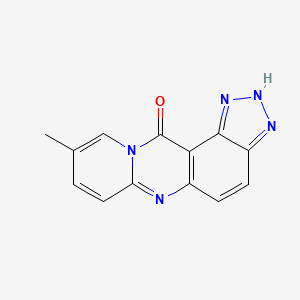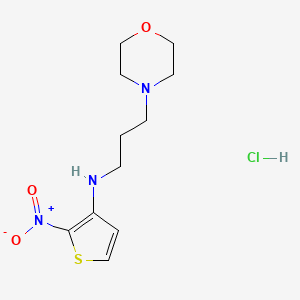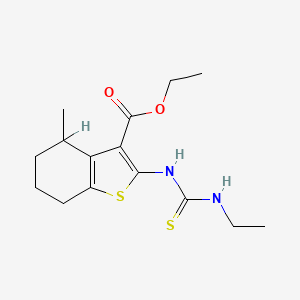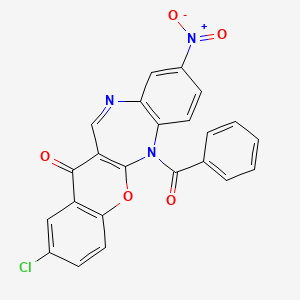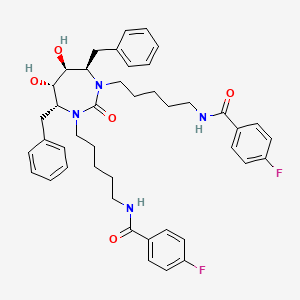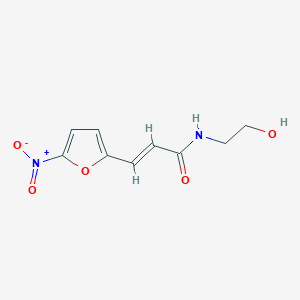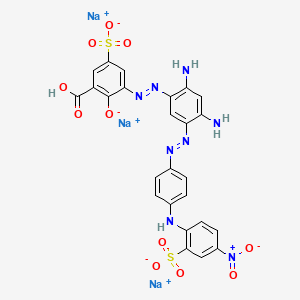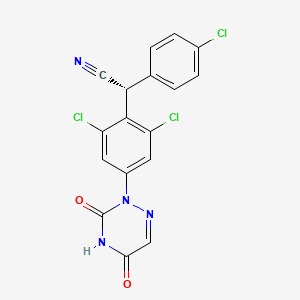
Diclazuril, (R)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diclazuril, ®- is a benzeneacetonitrile derivative known for its potent anticoccidial properties. It is primarily used in veterinary medicine to prevent and treat coccidiosis, a parasitic disease affecting the intestinal tracts of animals, particularly poultry . The compound is effective against various Eimeria species, which are responsible for significant economic losses in the poultry industry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diclazuril typically involves several key steps, starting with 2,6-dichloro-4-nitroaniline as the raw material . The process includes:
Sandmeyer Reaction: This step involves the conversion of 2,6-dichloro-4-nitroaniline to 2,6-dichloro-4-nitrobenzene diazonium salt.
Affine Replacement: The diazonium salt undergoes an affine replacement reaction to form 2,6-dichloro-4-nitrobenzene.
Reduction: The nitro group is reduced to an amine group.
Diazotization and Diazotization Reduction: The amine group is converted back to a diazonium salt and then reduced.
Two-Step Condensation Reactions: These reactions lead to the formation of the triazine ring.
Cyclization: The final step involves cyclization to form diclazuril.
Industrial Production Methods
Industrial production of diclazuril follows a similar synthetic route but is optimized for higher yields and purity. The process avoids column chromatography, making it suitable for large-scale production . The final product is obtained through refining steps that ensure a purity of 99.5% .
化学反应分析
Types of Reactions
Diclazuril undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions are used in its synthesis, particularly in converting nitro groups to amine groups.
Substitution: Halogen substitution reactions are common in the synthesis of diclazuril.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide and other peroxides.
Reducing Agents: Sodium borohydride and hydrogen gas.
Solvents: Tetrahydrofuran (THF), acetonitrile, and methylene dichloride.
Major Products
The major products formed from these reactions include various triazine derivatives, which are intermediates in the synthesis of diclazuril .
科学研究应用
Diclazuril has a wide range of applications in scientific research:
作用机制
Diclazuril exerts its effects by interfering with the life cycle of Eimeria parasites. It inhibits the development of the parasites at various stages, including sporozoites and merozoites . The exact molecular targets and pathways involved are not fully understood, but it is believed to disrupt the parasite’s ability to reproduce and invade host cells .
相似化合物的比较
Similar Compounds
Toltrazuril: Another triazine derivative used as an anticoccidial agent.
Nicarbazin: A combination of two compounds used to prevent coccidiosis.
Ponazuril: A metabolite of toltrazuril with similar anticoccidial properties.
Uniqueness
Diclazuril is unique due to its high efficacy at low doses and its ability to target multiple stages of the Eimeria life cycle . Unlike toltrazuril, which requires higher doses, diclazuril is effective at a dose of 1 mg/kg . This makes it a preferred choice in the poultry industry for preventing coccidiosis .
属性
CAS 编号 |
142004-15-7 |
|---|---|
分子式 |
C17H9Cl3N4O2 |
分子量 |
407.6 g/mol |
IUPAC 名称 |
(2R)-2-(4-chlorophenyl)-2-[2,6-dichloro-4-(3,5-dioxo-1,2,4-triazin-2-yl)phenyl]acetonitrile |
InChI |
InChI=1S/C17H9Cl3N4O2/c18-10-3-1-9(2-4-10)12(7-21)16-13(19)5-11(6-14(16)20)24-17(26)23-15(25)8-22-24/h1-6,8,12H,(H,23,25,26)/t12-/m1/s1 |
InChI 键 |
ZSZFUDFOPOMEET-GFCCVEGCSA-N |
手性 SMILES |
C1=CC(=CC=C1[C@@H](C#N)C2=C(C=C(C=C2Cl)N3C(=O)NC(=O)C=N3)Cl)Cl |
规范 SMILES |
C1=CC(=CC=C1C(C#N)C2=C(C=C(C=C2Cl)N3C(=O)NC(=O)C=N3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Sodium 2-[3-[[1-(4-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-YL]azo]-4-hydroxybenzoyl]benzoate](/img/structure/B12722335.png)
